Walphos SL-W009-1: A Comprehensive Technical Guide for Advanced Asymmetric Catalysis
Walphos SL-W009-1: A Comprehensive Technical Guide for Advanced Asymmetric Catalysis
Introduction: The Architectural Elegance of Walphos Ligands in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Within the arsenal of tools available to the discerning chemist, chiral phosphine ligands stand as pillars of innovation, enabling the asymmetric transformation of prochiral substrates with remarkable precision. Among these, the Walphos family of ligands has emerged as a distinguished class, celebrated for their unique structural motifs and broad applicability in transition metal-catalyzed reactions.[1][2]
This technical guide focuses on a prominent member of this family, Walphos SL-W009-1. We will delve into its core attributes, from its molecular architecture to its performance in demanding catalytic applications. This document is intended for researchers, scientists, and drug development professionals seeking not just to utilize this ligand, but to fundamentally understand the principles that govern its efficacy. Our exploration will be grounded in mechanistic insights and field-proven data, providing a robust framework for its integration into your synthetic workflows.
Physicochemical Properties and Structural Elucidation
Walphos SL-W009-1 is a chiral ferrocene-based diphosphine ligand, a structural class renowned for its conformational rigidity and steric bulk, which are key to inducing high stereoselectivity.
| Property | Value | Source |
| Chemical Name | (R)-(+)-1-[(Rp)-2-(2'-Di-3,5-xylylphosphinophenyl)ferrocenyl]ethyldi-3,5-xylylphosphine | [3] |
| Alternate Names | (R)-1-[(R)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene | [4] |
| CAS Number | 894771-28-9 | [4] |
| Molecular Formula | C50H52FeP2 | [5] |
| Molecular Weight | 770.75 g/mol | [4] |
| Appearance | Orange powder | [3] |
| Chirality | (R,Rp) configuration | [3] |
| Purity | Chemical Purity: ≥97%, Enantiomeric Purity: typically 99% ee | [4] |
The defining feature of the Walphos architecture is the ferrocenyl-aryl backbone, which, upon coordination to a transition metal, forms a stable eight-membered chelate ring.[6][7] This pre-organized conformation minimizes the entropic penalty of catalyst formation and presents a well-defined chiral pocket around the metal center. The bulky di-3,5-xylylphosphino groups are not mere spectators; their steric hindrance plays a crucial role in dictating the orientation of the substrate during the catalytic cycle, thereby controlling the stereochemical outcome of the reaction.
Synthesis of Walphos SL-W009-1: A Modular Approach
The synthesis of Walphos ligands is a testament to strategic chemical design, allowing for modularity and the generation of a diverse family of ligands. The general synthetic route is a multi-step sequence, with a key palladium-catalyzed Negishi cross-coupling reaction to construct the foundational ferrocenyl-aryl backbone.[6][7][8]
This modular approach is highly advantageous as it allows for the independent variation of both phosphine substituents, enabling fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.
Core Application: Asymmetric Hydrogenation
Walphos SL-W009-1 and its analogues have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of prochiral substrates, including olefins and ketones.[3][6] These reactions are typically catalyzed by complexes of rhodium and ruthenium, formed in situ from the ligand and a suitable metal precursor.
Performance in Asymmetric Hydrogenation of Alkenes and Ketones
The efficacy of Walphos ligands is evident in the high enantioselectivities achieved in the hydrogenation of various substrates. Below is a summary of representative results.
| Substrate | Catalyst System | Product | Conversion (%) | ee (%) | Source |
| 2-Methylcinnamic acid | SL-W001-1 / [Rh(NBD)2]BF4 | (R)-2-Methyl-3-phenylpropanoic acid | >99 | 83 | [9] |
| 2-Isopropylcinnamic acid derivative | Walphos ligand / Rh | Chiral carboxylic acid | High | 95 | [6][7] |
| Acetophenone | Walphos ligand / Ru | (R)-1-Phenylethanol | High | 97 | [3] |
| 2,4-Pentanedione | Biferrocene-based Walphos analogue / Ru | (S,S)-2,4-Pentanediol | >99 | 98 | [9][10] |
Of particular note is the successful application of a Walphos-type ligand in the synthesis of a key intermediate for Aliskiren, a renin inhibitor. This industrial application underscores the robustness and scalability of catalytic systems employing these ligands, achieving high enantioselectivity (95% ee) and impressive turnover numbers (>5000).[6][7]
Mechanism of Stereoselection: The Chiral Pocket
The high degree of enantioselectivity imparted by Walphos SL-W009-1 arises from the well-defined and rigid chiral environment it creates around the metal center. Upon coordination, the ligand's C2-symmetry and the steric bulk of the xylyl groups on the phosphorus atoms create a "chiral pocket."
The substrate can only approach the metal center from a specific trajectory to minimize steric clashes with the bulky ligand framework. This preferential binding orientation dictates the facial selectivity of the subsequent hydride transfer from the metal to the substrate, leading to the formation of one enantiomer in excess. The rigidity of the ferrocene backbone is critical in maintaining this chiral environment throughout the catalytic cycle.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions, including solvent, temperature, pressure, and catalyst loading, is often necessary for specific substrates.
Protocol 1: In Situ Catalyst Preparation
Objective: To prepare an active rhodium-based catalyst for asymmetric hydrogenation.
Materials:
-
Rhodium precursor (e.g., [Rh(NBD)2]BF4)
-
Walphos SL-W009-1
-
Degassed solvent (e.g., Methanol, THF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the rhodium precursor (1.0 eq) and Walphos SL-W009-1 (1.0-1.1 eq).
-
Add a minimal amount of degassed solvent to dissolve the solids.
-
Stir the resulting solution at room temperature for 15-30 minutes. The formation of the active catalyst is often accompanied by a distinct color change.
-
The catalyst solution is now ready for use in the hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation of an Olefin
Objective: To perform the asymmetric hydrogenation of a prochiral olefin using the in situ prepared catalyst.
Materials:
-
Prochiral olefin (substrate)
-
In situ prepared catalyst solution
-
Degassed hydrogenation solvent
-
High-pressure autoclave or balloon hydrogenation setup
-
High-purity hydrogen gas
Procedure:
-
In a reaction vessel (e.g., a glass liner for an autoclave), add the substrate.
-
Under an inert atmosphere, add degassed hydrogenation solvent to dissolve the substrate.
-
Transfer the in situ prepared catalyst solution to the substrate solution via cannula. The substrate-to-catalyst ratio (S/C) typically ranges from 100 to 10,000.
-
Seal the reaction vessel and purge with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
The reaction mixture can be worked up by concentrating the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as column chromatography or crystallization.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Conclusion and Future Outlook
Walphos SL-W009-1 stands as a powerful and versatile ligand for asymmetric catalysis, particularly in the realm of hydrogenation. Its modular synthesis, robust performance, and the well-understood mechanism of stereocontrol make it an invaluable tool for the synthesis of complex chiral molecules. The successful application in industrial processes is a testament to its practical utility. Future research in this area will likely focus on expanding the substrate scope, developing more sustainable catalytic systems with base metals, and the design of novel Walphos analogues with even greater activity and selectivity.
References
-
Taniaphos and Walphos ligands: Oxidative electrochemistry and complexation. Synthesis, characterization, oxidative electrochemistry and X-ray structures of [(Taniaphos/Walphos)MCl2] (M = Pd or Pt). ResearchGate. [Link]
-
Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. National Center for Biotechnology Information. [Link]
-
Walphos SL-W009-1 | C50H52FeP2 | CID 16218016. PubChem. [Link]
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Biferrocene-Based Diphosphine Ligands: Synthesis and Application of Walphos Analogues in Asymmetric Hydrogenations. ACS Publications. [Link]
-
Ligands and Catalysts Catalogue. Solvias. [Link]
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Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. National Center for Biotechnology Information. [Link]
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Synthesis, Coordination Behavior, and Use in Asymmetric Hydrogenations of Walphos-Type Ligands. ACS Publications. [Link]
-
Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. ACS Publications. [Link]
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Walphos Versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. PubMed. [Link]
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